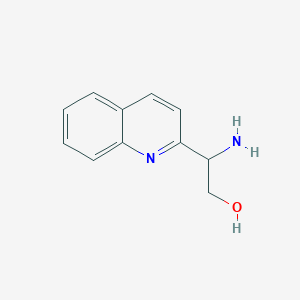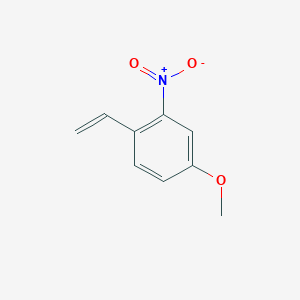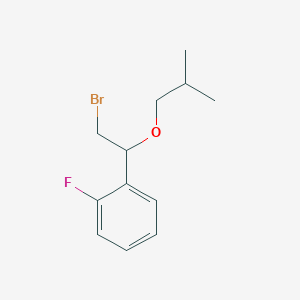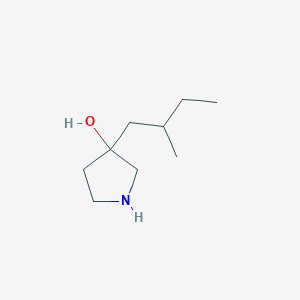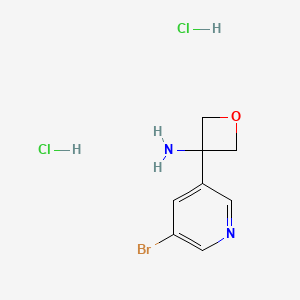![molecular formula C6H3BrClN3 B13550886 7-bromo-6-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B13550886.png)
7-bromo-6-chloro-3H-imidazo[4,5-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-bromo-6-chloro-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family This compound is characterized by the presence of bromine and chlorine atoms at the 7th and 6th positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-6-chloro-3H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde. This reaction yields 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, which can then be further reacted with halogenated derivatives under phase transfer catalysis conditions to obtain the desired compound . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (t-BAB) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
7-bromo-6-chloro-3H-imidazo[4,5-b]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The imidazo[4,5-b]pyridine scaffold can be further modified through cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated derivatives, oxidizing agents, and reducing agents. Reaction conditions often involve the use of solvents like DMF and catalysts such as potassium carbonate and tetrabutylammonium bromide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .
科学的研究の応用
7-bromo-6-chloro-3H-imidazo[4,5-b]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is explored for its potential as a bioisostere in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: The unique electronic properties of this compound make it suitable for use in organic electronics and optoelectronic devices.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
作用機序
The mechanism of action of 7-bromo-6-chloro-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, thereby affecting cellular signaling pathways . The compound’s ability to form π–π interactions with aromatic amino acids in proteins contributes to its binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
- 6-chloro-2-phenyl-3H-imidazo[4,5-b]pyridine
- 7-chloro-6-bromo-3H-imidazo[4,5-b]pyridine
Uniqueness
7-bromo-6-chloro-3H-imidazo[4,5-b]pyridine is unique due to the presence of both bromine and chlorine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
特性
分子式 |
C6H3BrClN3 |
|---|---|
分子量 |
232.46 g/mol |
IUPAC名 |
7-bromo-6-chloro-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C6H3BrClN3/c7-4-3(8)1-9-6-5(4)10-2-11-6/h1-2H,(H,9,10,11) |
InChIキー |
WDHPIYSZLMHZGN-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C2C(=N1)N=CN2)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


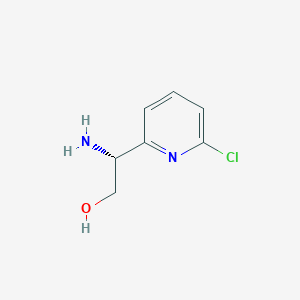
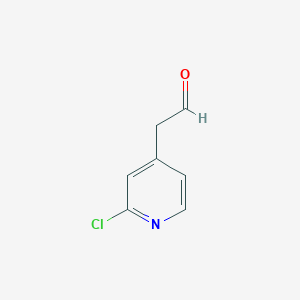
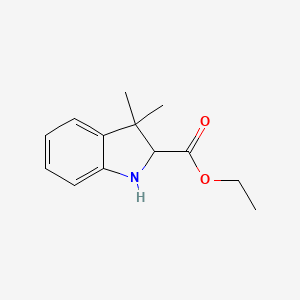
![{[4-(2-Phenyldiazen-1-yl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13550830.png)
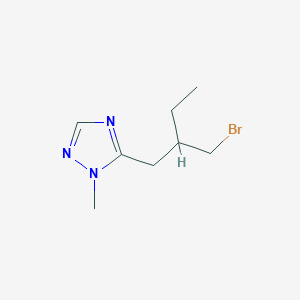
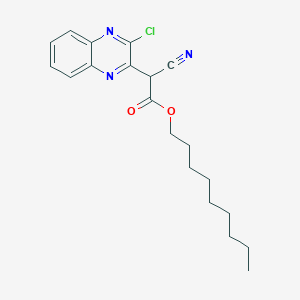
![4,4,5,5-Tetramethyl-2-[2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13550847.png)
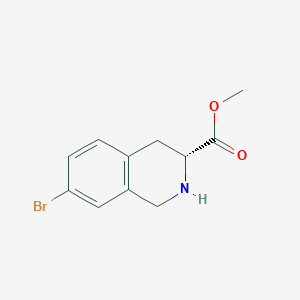
![tert-Butyl ((1S,5S,6R)-3-azabicyclo[3.2.2]nonan-6-yl)carbamate](/img/structure/B13550849.png)
